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Introduction
Phytases are a class of phosphatases that catalyze the hydrolysis of phytate (myo-inositol

hexakisphosphate or IP6), releasing inorganic phosphate and less phosphorylated myo-inositol

derivatives. The determination of phytase activity is crucial in various fields, including animal

nutrition, food science, and environmental management, due to its role in improving mineral

bioavailability and reducing phosphorus pollution. This document provides detailed application

notes and protocols for the determination of phytase activity using sodium phytate as a

substrate. The most common method involves the quantification of inorganic phosphate

released from the enzymatic hydrolysis of sodium phytate.

A noteworthy clarification is the distinction between sodium phytate and sodium phenyl

phosphate. While sodium phenyl phosphate is a substrate for general phosphatases (acid and

alkaline), it is not the specific substrate for phytase. Assays using sodium phenyl phosphate

typically measure the release of phenol. In contrast, the standard and specific substrate for

phytase is sodium phytate, and the assay quantifies the liberated inorganic phosphate.

Principle of the Assay
The enzymatic activity of phytase is determined by incubating the enzyme with a known

concentration of sodium phytate substrate under controlled conditions of temperature and pH.
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The phytase hydrolyzes the phytic acid, releasing inorganic phosphate (Pi). The reaction is

stopped, and the amount of liberated Pi is quantified spectrophotometrically. The most common

method for phosphate determination is the molybdate-vanadate method, where the inorganic

phosphate reacts with molybdate and vanadate to form a yellow-colored

phosphomolybdovanadate complex. The intensity of the color, measured at a specific

wavelength (typically around 415 nm), is directly proportional to the amount of inorganic

phosphate released, and thus to the phytase activity.[1][2]

Data Presentation
Table 1: Typical Reagent Concentrations for Phytase
Activity Assay

Reagent Concentration Role

Sodium Acetate Buffer 0.25 M, pH 5.5
Provides optimal pH for

enzyme activity

Sodium Phytate 5.0 mM - 7.5 mM
Substrate for the phytase

enzyme

Tween-20 0.01% (v/v)
Surfactant to improve enzyme

extraction and stability

Ammonium Heptamolybdate 10% (w/v)
Forms a complex with

inorganic phosphate

Ammonium Vanadate 0.235% (w/v) Part of the colorimetric reagent

Nitric Acid 21.66% (v/v)

Provides acidic conditions for

the color reaction and stops

the enzymatic reaction

Table 2: Standard Reaction Conditions for Phytase
Activity Assay
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Parameter Value

Incubation Temperature 37 °C

Incubation Time 30 - 60 minutes

pH 5.5

Wavelength for Absorbance Reading 415 nm or 700 nm (depending on the method)

Experimental Protocols
Protocol 1: Standard Phytase Activity Assay
This protocol is a widely used method for determining phytase activity in various samples.

1. Reagent Preparation:

Acetate Buffer (0.25 M, pH 5.5): Dissolve an appropriate amount of sodium acetate in

deionized water, adjust the pH to 5.5 with acetic acid, and bring to the final volume.

Substrate Solution (7.5 mM Sodium Phytate): Dissolve the required amount of sodium

phytate in acetate buffer. This solution should be prepared fresh.

Stop Reagent (Molybdate-Vanadate): Prepare a solution containing ammonium

heptamolybdate (10% w/v), ammonium vanadate (0.235% w/v), and nitric acid (21.66% v/v)

in a 1:1:2 ratio. This reagent should be prepared fresh daily.[3]

Enzyme Extraction Buffer: Use the acetate buffer with the addition of 0.01% Tween-20.

2. Enzyme Sample Preparation:

Extract the phytase from the sample (e.g., feed, microbial culture) by homogenizing or

stirring in the enzyme extraction buffer.

Centrifuge the extract to remove solid particles and collect the supernatant containing the

enzyme.
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Dilute the supernatant with the extraction buffer to obtain an enzyme concentration that falls

within the linear range of the assay.

3. Enzymatic Reaction:

Pre-incubate the substrate solution at 37 °C for 5 minutes.

Add a specific volume of the diluted enzyme sample to the pre-incubated substrate solution

to initiate the reaction.

Incubate the reaction mixture at 37 °C for a precise duration (e.g., 30 or 60 minutes).

Prepare a blank for each sample by adding the stop reagent before adding the enzyme

solution.

4. Termination and Color Development:

Stop the enzymatic reaction by adding a defined volume of the stop reagent.

Allow the color to develop at room temperature for a specific time (e.g., 10 minutes).

5. Measurement and Calculation:

Measure the absorbance of the sample and the blank at 415 nm using a spectrophotometer.

Prepare a standard curve using known concentrations of inorganic phosphate.

Calculate the amount of inorganic phosphate released in the sample by subtracting the blank

absorbance and comparing it to the standard curve.

One unit of phytase activity (FTU) is typically defined as the amount of enzyme that liberates

1 µmol of inorganic phosphate per minute under the assay conditions.[4]

Protocol 2: Alternative Phosphate Detection Method
This protocol utilizes a different colorimetric method for the quantification of inorganic

phosphate.

1. Reagent Preparation:
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Buffer and Substrate: Prepare as described in Protocol 1.

Color Developing Reagent: Prepare a solution containing acetone, 5 N H2SO4, and 2.5%

ammonium molybdate in a 2:1:1 ratio.[5]

Stopping Reagent: 10% Trichloroacetic acid (TCA).

2. Enzymatic Reaction and Termination:

Follow the enzymatic reaction steps as in Protocol 1.

Stop the reaction by adding an equal volume of 10% TCA.[5]

Centrifuge the mixture to pellet any precipitate.

3. Color Development and Measurement:

Take an aliquot of the supernatant and add the color developing reagent.

Add 0.1 M citric acid and incubate for 15-20 minutes.[5]

Measure the absorbance at 355 nm.[5]

Calculate phytase activity as described in Protocol 1.

Mandatory Visualizations
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Caption: Enzymatic hydrolysis of sodium phytate by phytase.
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Caption: Experimental workflow for phytase activity determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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